molecular formula C14H14O6S2Zn B086798 Benzenesulfonic acid, 4-methyl-, zinc salt CAS No. 13438-45-4

Benzenesulfonic acid, 4-methyl-, zinc salt

Cat. No. B086798
CAS RN: 13438-45-4
M. Wt: 407.8 g/mol
InChI Key: YISPIDBWTUCKKH-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of 4-methyl-benzenesulfonamides and their zinc complexes has been detailed, highlighting methods that involve the reaction of 4-methyl-N-{2-([1-alkyl-2-[2-(p-tolylsulfonylamino)phenyl]benzimidazol-5-yl]iminomethyl)phenyl}-benzenesulfamides (H2L) with zinc, using spectroscopic and X-ray diffraction analyses to confirm structures (Koshchienko et al., 2017).

Molecular Structure Analysis

The molecular structure of zinc salts derived from 4-methyl-benzenesulfonamides has been elucidated using techniques such as IR, UV, 1Н NMR spectroscopy, and X-ray diffraction. These analyses have revealed detailed insights into the coordination environment of zinc ions and the overall geometry of these complexes (Koshchienko et al., 2017).

Chemical Reactions and Properties

Research on the chemical reactions and properties of benzenesulfonic acid, 4-methyl-, zinc salt includes studies on photoluminescence and the ability of these compounds to form complex structures with potential applications in materials science. The photoluminescence properties of zinc complexes based on 4-methyl-benzenesulfonamides have been specifically highlighted, showing potential for applications in photoluminescent materials (Koshchienko et al., 2017).

Physical Properties Analysis

The physical properties of benzenesulfonic acid, 4-methyl-, zinc salt complexes, such as their stability, solubility, and crystalline structure, have been investigated to understand their potential industrial applications. Studies have shown these compounds exhibit stable crystalline structures and specific solubility profiles important for their use in catalysis and materials science (Muesmann et al., 2011).

Chemical Properties Analysis

The chemical properties of these zinc salts, including their reactivity and interaction with other chemical species, have been explored through various analytical techniques. These studies contribute to a deeper understanding of how these compounds can be utilized in chemical syntheses and the development of new materials (Muesmann et al., 2011).

Scientific Research Applications

  • Photodynamic Therapy and Cancer Treatment : A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential Type II photosensitizer for treating cancer in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

  • Synthesis of Layered Double Hydroxides : Ogawa and Sugiyama (2009) successfully synthesized Zn-Al layered double hydroxide containing benzenesulfonate through hydrothermal reactions. This process is notable for its simplicity and applicability to a range of layered double hydroxides with different compositions and structures (Ogawa & Sugiyama, 2009).

  • Second-Order Nonlinear Optics : Anwar, Okada, Oikawa, and Nakanishi (2000) prepared a series of ionic 4-amino-1-methylpyridinium benzenesulfonate salts. These salts crystallize into noncentrosymmetric structures, making them relevant for applications in second-order nonlinear optics (Anwar, Okada, Oikawa, & Nakanishi, 2000).

  • Sulfonylation of Substituted Benzenes : Laidlaw et al. (2002) investigated the sulfonylation of substituted benzenes using Zn-exchanged zeolites. These zeolites showed higher activity than their proton form and are significant for heterogeneously catalyzed reactions in the context of sulfonylation (Laidlaw et al., 2002).

  • Photoluminescence Properties in Chemistry : A study by Koshchienko et al. (2017) focuses on the synthesis and structural study of 4-methyl-N-{2-([1-alkyl-2-[2-(p-tolylsulfonylamino)phenyl]benzimidazol-5-yl]iminomethyl)phenyl}benzenesulfonamides and their zinc complexes. These have potential applications due to their photoluminescence properties (Koshchienko et al., 2017).

  • Photocatalysis : Salavati‐Niasari et al. (2016) synthesized ZnTiO3 ceramics using benzene-1,3,5-tricarboxylic acid as a chelating agent. The study explored the use of these ceramics as photocatalysts in the degradation of pollutants under UV light, demonstrating significant potential in environmental applications (Salavati‐Niasari et al., 2016).

  • Fluorophores for Zinc(II) Detection : Kimber et al. (2001) conducted a preparative and spectroscopic study of fluorophores for Zinc(II) detection. This research is crucial for understanding the fluorescence characteristics of such fluorophores and their potential applications in detecting Zinc(II) ions (Kimber et al., 2001).

  • Photodynamic Therapy Applications : Şahal et al. (2018) synthesized and characterized a zinc(II) phthalocyanine complex substituted with a Schiff base containing sulfonamide. Its potential as a photosensitizer in photodynamic therapy applications was highlighted, especially for its photophysical and photochemical properties (Şahal et al., 2018).

  • Inhibitory Action Against Porphyromonas Gingivalis : Ceruso et al. (2014) synthesized benzenesulfonamides incorporating various scaffolds, demonstrating effective inhibitory action against Porphyromonas gingivalis γ-carbonic anhydrase. This finding is significant in understanding bacterial carbonic anhydrases in the pathogenesis of infectious diseases (Ceruso et al., 2014).

  • Carbonic Anhydrase Inhibitors : Di Fiore, Maresca, Alterio, Supuran, and De Simone (2011) studied N-substituted benzenesulfonamides as carbonic anhydrase inhibitors, revealing aspects related to their inhibition mechanism. This research contributes to the understanding of these inhibitors in treating diseases involving carbonic anhydrases (Di Fiore et al., 2011).

Safety And Hazards

The safety data sheet for benzenesulfonic acid, a related compound, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

zinc;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H8O3S.Zn/c2*1-6-2-4-7(5-3-6)11(8,9)10;/h2*2-5H,1H3,(H,8,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISPIDBWTUCKKH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O6S2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104-15-4 (Parent)
Record name Benzenesulfonic acid, 4-methyl-, zinc salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013438454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8065456
Record name Benzenesulfonic acid, 4-methyl-, zinc salt (2:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonic acid, 4-methyl-, zinc salt

CAS RN

13438-45-4
Record name Benzenesulfonic acid, 4-methyl-, zinc salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013438454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-methyl-, zinc salt (2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 4-methyl-, zinc salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zinc di(toluene-4-sulphonate)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.237
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Synthesis routes and methods

Procedure details

To an appropriate vessel there is charged 618 gms (7.6 moles) of zinc oxide in an aqueous slurry. With vigorous stirring there is slowly added to the charge 650 gms (3.8 moles) of p-toluene sulfonic acid in 1 liter of water. The resulting reaction mixture produces an exotherm and heats up to a temperature of circa 100° C. With continued stirring, the mixture is allowed to cool to room temperature and then stood overnight. The crystal precipitate is then separated by filtration, washed and dried to obtain zinc p-toluene sulfonate.
Quantity
618 g
Type
reactant
Reaction Step One
Quantity
650 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CI FORCE - gazette.gc.ca
Notice is hereby given, under subsection 87.3 (6) of the Immigration and Refugee Protection Act, that the Minister of Citizenship, Immigration and Multiculturalism has established the …
Number of citations: 11 www.gazette.gc.ca
D Morin, AJ PREECE - 205.193.152.61
Publication after screening assessment of a substance—Trisiloxane, octamethyl-(MDM), CAS (see footnote 1) RN 107-51-7—specified on the Domestic Substances List (subsection 77 (…
Number of citations: 11 205.193.152.61

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